![molecular formula C26H16ClN5O4 B11324474 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(2-oxo-2H-chromen-7-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11324474.png)
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(2-oxo-2H-chromen-7-yl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(2-oxo-2H-chromen-7-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that integrates multiple functional groups, including benzoxazole, coumarin, and triazole moieties.
Vorbereitungsmethoden
The synthesis of 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(2-oxo-2H-chromen-7-yl)-1H-1,2,3-triazole-4-carboxamide involves several steps:
Formation of Benzoxazole Moiety: The benzoxazole ring can be synthesized by reacting 4-chloroaniline with salicylic acid under acidic conditions to form 2-(4-chlorophenyl)benzoxazole.
Coumarin Synthesis: The coumarin moiety is typically synthesized via the Pechmann condensation, which involves the reaction of phenol with ethyl acetoacetate in the presence of a strong acid.
Triazole Formation:
Final Coupling: The final step involves coupling the benzoxazole, coumarin, and triazole moieties under appropriate conditions to form the target compound.
Analyse Chemischer Reaktionen
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(2-oxo-2H-chromen-7-yl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions:
Wissenschaftliche Forschungsanwendungen
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(2-oxo-2H-chromen-7-yl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound exhibits significant antimicrobial, antioxidant, and anticancer activities, making it a potential candidate for drug development
Biological Studies: It is used in biological studies to understand its interaction with various enzymes and receptors.
Industrial Applications: The compound can be used in the development of new materials with specific properties, such as fluorescence.
Wirkmechanismus
The mechanism of action of 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(2-oxo-2H-chromen-7-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with various molecular targets:
Vergleich Mit ähnlichen Verbindungen
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(2-oxo-2H-chromen-7-yl)-1H-1,2,3-triazole-4-carboxamide can be compared with similar compounds such as:
Thiazole Derivatives: These compounds also exhibit significant biological activities, including antimicrobial and anticancer properties.
Coumarin Derivatives: Similar to the target compound, coumarin derivatives are known for their antioxidant and antimicrobial activities.
Triazole Derivatives: These compounds are widely studied for their pharmacological potentials, including antifungal and anticancer activities.
Eigenschaften
Molekularformel |
C26H16ClN5O4 |
---|---|
Molekulargewicht |
497.9 g/mol |
IUPAC-Name |
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(2-oxochromen-7-yl)triazole-4-carboxamide |
InChI |
InChI=1S/C26H16ClN5O4/c1-14-24(26(34)28-18-8-4-15-5-11-23(33)35-22(15)12-18)29-31-32(14)19-9-10-21-20(13-19)25(36-30-21)16-2-6-17(27)7-3-16/h2-13H,1H3,(H,28,34) |
InChI-Schlüssel |
LZSFZQKPGGPKHE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl)C(=O)NC5=CC6=C(C=C5)C=CC(=O)O6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.